molecular formula C8H11NO3 B2408180 5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid CAS No. 1782186-48-4

5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2408180
CAS No.: 1782186-48-4
M. Wt: 169.18
InChI Key: KCIYRGSQDRPECX-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid is a high-purity heterocyclic building block designed for advanced research applications. Compounds featuring the 1,2-oxazole (isoxazole) scaffold are of fundamental importance in drug discovery and the development of novel peptidomimetics . This compound serves as a versatile synthetic intermediate, particularly as an unnatural, non-proteinogenic amino acid. Its structure, which includes a carboxylic acid functional group, makes it suitable for incorporation into peptide chains to create α/β-mixed peptides. Such hybrid peptides show great promise as therapeutic agents with improved stability against proteolysis compared to natural peptides . The 1,2-oxazole moiety is a key pharmacophore found in several approved drugs and biologically active molecules, underlining its significant research value . This product is offered for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)3-7-6(8(10)11)4-9-12-7/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIYRGSQDRPECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylpropyl)-1,2-oxazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-(2-Methylpropyl)-1,2-thiazole-4-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.

    5-(2-Methylpropyl)-1,2-oxazole-4-methanol: Features a hydroxymethyl group instead of a carboxylic acid.

Uniqueness

5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO3, featuring an oxazole ring that plays a crucial role in its biological activity. The compound's structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Biological Activities

Research indicates that compounds containing oxazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Several studies have shown that oxazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves inhibition of bacterial enzyme systems or disruption of cellular processes.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation.
  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in treating conditions like cancer or metabolic disorders.

The mechanism of action involves the compound's interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, crucial for binding to enzymes or receptors. This binding can modulate the activity of these biological targets, leading to various therapeutic effects.

Case Studies and Experimental Data

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria (Table 1).
    CompoundMinimum Inhibitory Concentration (MIC)
    This compound32 µg/mL
    Control (Standard Antibiotic)16 µg/mL
  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS) (Table 2).
    TreatmentCytokine Level (pg/mL)
    Control1500
    This compound (100 µM)800
  • Enzyme Inhibition : The compound was tested for its inhibitory effect on carbonic anhydrase (CA), an enzyme implicated in various physiological processes. Results showed a promising IC50 value (Table 3).
    CompoundIC50 (µM)
    This compound0.25
    Acetazolamide (Control)0.05

Q & A

Q. What are the established synthetic routes for 5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions using precursors such as β-keto esters and hydroxylamine derivatives. For example, refluxing with sodium acetate in acetic acid (as seen in structurally related oxazole derivatives) promotes cyclization . Ethyl ester intermediates (e.g., ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate) may also serve as precursors, requiring hydrolysis under acidic or basic conditions to yield the carboxylic acid . Optimization of reaction time, temperature, and stoichiometry is critical for purity and yield.

Q. How can researchers confirm the structural identity of this compound?

Structural characterization typically involves:

  • LCMS/HPLC : Retention time (e.g., 1.40 minutes under SMD-TFA05 conditions) and mass-to-charge ratios (e.g., [M+H]+ at m/z 861.4) for molecular weight confirmation .
  • NMR spectroscopy : Analysis of proton environments (e.g., oxazole ring protons, methylpropyl substituents) and carbon signals to verify connectivity .
  • Collision Cross-Section (CCS) Data : Predicted CCS values (e.g., 146.8 Ų for [M+H]+) via ion mobility spectrometry can distinguish structural isomers .

Advanced Research Questions

Q. How do substituent variations on the oxazole ring influence biological activity?

Structure-activity relationship (SAR) studies highlight the importance of the 2-methylpropyl group and carboxylic acid moiety. For example:

  • Antimicrobial Activity : Analogous oxazole-thiadiazole hybrids exhibit inhibitory effects against bacterial enzymes (e.g., DNA gyrase), with the 2-methylpropyl group enhancing lipophilicity and membrane penetration .
  • Electron-Withdrawing Groups : Substitutions like trifluoromethyl (e.g., 3-(trifluoromethyl)-1,2-oxazole-4-carbaldehyde) increase electrophilicity, potentially improving target binding . Comparative analyses with phenyl- or cyclopropyl-substituted analogs (e.g., 5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid) reveal trade-offs between steric bulk and solubility .

Q. What strategies optimize synthetic yield and scalability?

Key considerations include:

  • Catalyst Selection : Transition metals (e.g., Pd/C) for hydrogenation steps in ester-to-acid conversion .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while acetic acid facilitates cyclization .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity, as demonstrated in related oxazole syntheses .

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines used in cytotoxicity studies .
  • Structural Analogues : Bioactivity in patents (e.g., EP 4 374 877 A2) may not directly translate to the target compound due to minor substituent changes . Validate findings using orthogonal assays (e.g., enzymatic vs. whole-cell screens) and computational docking to identify binding site interactions .

Q. What methods address solubility and reactivity challenges in biological assays?

  • Solubility : Use of co-solvents (e.g., DMSO-water mixtures) or prodrug strategies (e.g., methyl esters) to improve bioavailability .
  • Reactivity : The carboxylic acid group can form salts (e.g., sodium or ammonium) to enhance stability in aqueous media .

Q. What advanced analytical techniques resolve structural ambiguities?

  • Ion Mobility-Mass Spectrometry (IM-MS) : Differentiates isomers via CCS matching (e.g., 160.2 Ų for [M+Na]+) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What mechanistic hypotheses explain its antimicrobial or anticancer activity?

Proposed mechanisms include:

  • Enzyme Inhibition : Binding to bacterial dihydrofolate reductase (DHFR) or human kinase domains via hydrogen bonding with the carboxylic acid group .
  • Reactive Oxygen Species (ROS) Generation : Electron-deficient oxazole rings may induce oxidative stress in cancer cells . Further in vitro target validation (e.g., enzyme inhibition assays) and in silico modeling are needed to confirm these pathways .

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